molecular formula C16H23N3O3S2 B2978878 1,3,5-trimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1428359-92-5

1,3,5-trimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2978878
CAS RN: 1428359-92-5
M. Wt: 369.5
InChI Key: PMSPGVZUZZTJGI-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N3O3S2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Anticancer Activities

Cyclooxygenase-2 Inhibition

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. These studies have identified potent and selective inhibitors of COX-2, leading to the development of celecoxib, a drug currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Carbonic Anhydrase Inhibition

Research has identified polymethoxylated-pyrazoline benzene sulfonamides as effective inhibitors of carbonic anhydrase isoenzymes (hCA I and hCA II), showing superior inhibitory activity than acetazolamide, a reference compound. These findings indicate potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Kucukoglu et al., 2016).

Antiproliferative Activities

A study on pyrazole-sulfonamide derivatives has shown promising broad-spectrum antitumor activity, with some compounds exhibiting cell selective effects against rat brain tumor cells (C6), comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antibacterial Applications

Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for use as antibacterial agents. Several compounds have shown high antibacterial activities, suggesting the potential for developing new classes of antibacterial drugs (Azab et al., 2013).

properties

IUPAC Name

1,3,5-trimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-12-15(13(2)19(3)18-12)24(20,21)17-11-16(6-8-22-9-7-16)14-5-4-10-23-14/h4-5,10,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSPGVZUZZTJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide

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